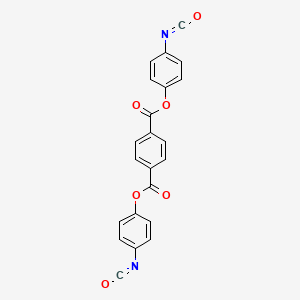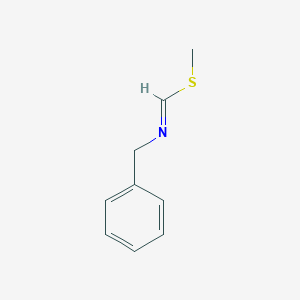![molecular formula C12H26O8Si B14292405 2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) CAS No. 113880-91-4](/img/structure/B14292405.png)
2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): is a complex organosilicon compound. It features a silanetriol core with three ethan-1-ol groups and an oxirane (epoxide) group attached via a propyl linker. This compound is of interest due to its unique structure, which combines the reactivity of the oxirane group with the stability and versatility of the silanetriol core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) typically involves the following steps:
Epoxidation: The oxirane group is introduced through the epoxidation of an alkene precursor using reagents such as peracids (e.g., m-chloroperoxybenzoic acid).
Silanetriol Formation: The silanetriol core is synthesized by hydrolyzing a trialkoxysilane precursor under acidic or basic conditions.
Linking: The propyl linker is attached via a nucleophilic substitution reaction, where the hydroxyl groups of the silanetriol react with a halogenated propyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxirane group can undergo oxidation to form diols.
Reduction: The compound can be reduced to break the oxirane ring, forming a diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Diols.
Reduction: Diols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor for the synthesis of more complex organosilicon compounds.
- Acts as a crosslinking agent in polymer chemistry.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a biocompatible material in medical implants and prosthetics.
Industry:
- Utilized in the production of advanced coatings and adhesives due to its strong bonding properties and stability.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of the oxirane group and the stability of the silanetriol core. The oxirane group can undergo ring-opening reactions, which are crucial for its function as a crosslinking agent. The silanetriol core provides a stable scaffold that can interact with various substrates, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
2,2’,2’'-[({3-[(Epoxypropoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): Similar structure but with different substituents on the silanetriol core.
2,2’,2’'-[({3-[(Methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): Lacks the oxirane group, resulting in different reactivity.
Uniqueness:
- The presence of the oxirane group in 2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) imparts unique reactivity, making it suitable for applications requiring crosslinking and stable complex formation.
- The combination of the silanetriol core with the oxirane group provides a balance of stability and reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
113880-91-4 |
|---|---|
Fórmula molecular |
C12H26O8Si |
Peso molecular |
326.41 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethoxy)-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxyethanol |
InChI |
InChI=1S/C12H26O8Si/c13-2-6-18-21(19-7-3-14,20-8-4-15)9-1-5-16-10-12-11-17-12/h12-15H,1-11H2 |
Clave InChI |
KQAUTPWEISOBIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCCC[Si](OCCO)(OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


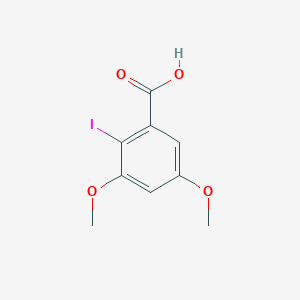
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
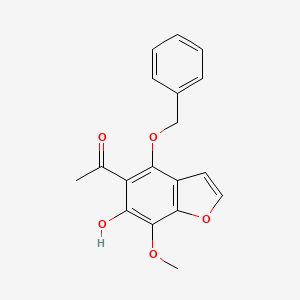
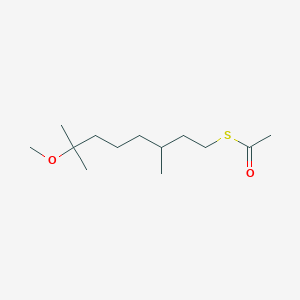
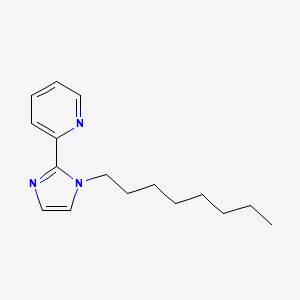
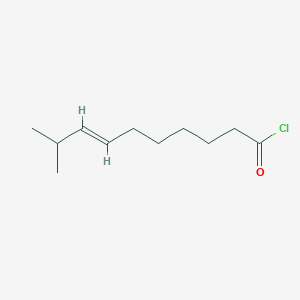
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
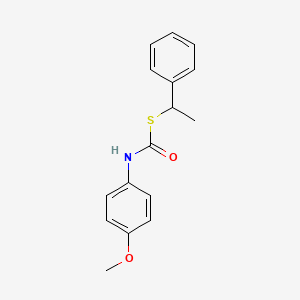

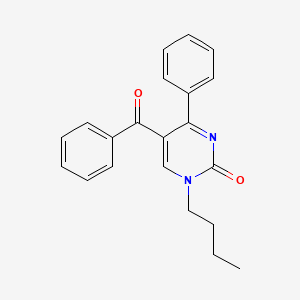

![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
